molecular formula C14H18BrNO2 B8233991 tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate

Cat. No.: B8233991
M. Wt: 312.20 g/mol
InChI Key: ATYDSIJHMSGNKM-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate (CAS# 1418287-95-2) is a high-value chemical intermediate extensively used in pharmaceutical research and organic synthesis. This compound features both a tert-butoxycarbonyl (Boc) protected amine and a brominated aromatic ring, making it a versatile building block for constructing more complex molecules . The Boc group serves as a robust yet readily removable protecting group for amines, allowing for sequential synthetic steps, while the 4-bromophenyl moiety is a crucial handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling . Its primary research value lies in its role as a key precursor in the synthesis of bioactive molecules. Scientific studies have utilized this compound and its derivatives in the exploration of novel therapeutics, particularly in the central nervous system. For instance, it has been employed as a critical intermediate in the synthesis of potent and selective agonists for the GPR88 receptor, an orphan G-protein-coupled receptor that is a promising target for treating psychiatric and neurological disorders like schizophrenia and Parkinson's disease . Furthermore, structurally similar cyclopropyl carbamates have been investigated as potent inhibitors of LSD1, a lysine-specific demethylase enzyme that is a target in oncology, particularly for acute promyelocytic leukemia . The stereochemistry of the cyclopropane ring can be significant for biological activity, with different diastereomers often exhibiting distinct potencies and selectivities . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYDSIJHMSGNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employs diiodomethane (CH₂I₂) and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For 2-(4-bromophenyl)cyclopropylamine, a suitable precursor like 4-bromostyrene could undergo this reaction:

4-Bromostyrene+CH2I2Zn(Cu)2-(4-Bromophenyl)cyclopropane+Byproducts\text{4-Bromostyrene} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn(Cu)}} \text{2-(4-Bromophenyl)cyclopropane} + \text{Byproducts}

Optimization Considerations :

  • Solvent : Dichloromethane or ethers enhance carbene stability.

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

  • Yield : 60–75% for analogous arylcyclopropanes.

Post-cyclopropanation, the amine group is introduced via nitration followed by reduction (e.g., catalytic hydrogenation) or via Curtius rearrangement of a cyclopropane carboxylic acid derivative.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable cyclopropanation of alkenes with diazo compounds. For example, using 4-bromostyrene and ethyldiazoacetate in the presence of Rh₂(OAc)₄:

4-Bromostyrene+N2CHCO2EtRh2(OAc)42-(4-Bromophenyl)cyclopropane carboxylateHydrolysisCyclopropane carboxylic acid\text{4-Bromostyrene} + \text{N}2\text{CHCO}2\text{Et} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{2-(4-Bromophenyl)cyclopropane carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Cyclopropane carboxylic acid}

The carboxylic acid is then converted to an amine via Hofmann degradation or a Curtius rearrangement.

Boc Protection of the Cyclopropylamine

Once the 2-(4-bromophenyl)cyclopropylamine intermediate is synthesized, the Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Standard Boc Protection Protocol

Reagents :

  • 2-(4-Bromophenyl)cyclopropylamine (1 equiv)

  • Boc₂O (1.1–1.5 equiv)

  • Base: Triethylamine (TEA), NaH, or saturated NaHCO₃

  • Solvent: Tetrahydrofuran (THF), dichloromethane (DCM), or toluene

Procedure :

  • Dissolve the amine in anhydrous THF (0.1 M) under nitrogen.

  • Add Boc₂O dropwise at 0°C, followed by the base.

  • Warm to room temperature and stir for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate).

Representative Data :

ParameterValue
Yield64–80%
Reaction Time12–24 h
Purity (HPLC)>95%

Catalytic Approaches

Recent advancements utilize nanocatalysts like Fe₃O₄@MCM-41@Zr-piperazine to enhance Boc protection efficiency:

  • Conditions : 0.03 g catalyst, ambient temperature, ethanol solvent.

  • Advantages : Reduced reaction time (2–4 h), higher yields (85–90%).

Integrated Synthetic Routes

Combining the above steps, two plausible routes emerge:

Route A: Cyclopropanation Followed by Boc Protection

  • Cyclopropanation : Simmons-Smith reaction on 4-bromostyrene.

  • Amine Introduction : Nitration/reduction or Curtius rearrangement.

  • Boc Protection : Reaction with Boc₂O/NaH in THF.

Overall Yield : ~50% (estimated).

Route B: Boc Protection Prior to Cyclopropanation

  • Boc Protection of 4-Bromoaniline :

    \text{4-Bromoaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{NaH/THF}} \text{tert-Butyl (4-bromophenyl)carbamate} \quad (\text{Yield: 80%})
  • Cyclopropanation : Convert the Boc-protected amine to a vinyl derivative for cyclopropanation.

Challenges : Steric hindrance from the Boc group may impede cyclopropanation.

Analytical Characterization

Critical data for verifying the structure of this compound include:

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 1.52 (s, 9H, Boc CH₃), 7.27 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H).

  • MS (ESI) : m/z 313.1 [M+H]⁺.

Chromatographic Purity :

  • HPLC : Retention time ~15.2 min (C18 column, acetonitrile/water gradient).

Challenges and Optimization Opportunities

  • Cyclopropane Ring Stability : The strained cyclopropane ring may undergo ring-opening under acidic or basic conditions.

  • Stereoselectivity : Ensuring the desired cis/trans configuration during cyclopropanation requires chiral catalysts or substrates.

  • Scale-Up : Transitioning from batch to flow chemistry could improve yields and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted phenyl-cyclopropyl derivatives.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Corresponding amine and carboxylic acid.

Scientific Research Applications

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Cyclopropane vs.
  • Substituent Position : 1- vs. 2-substitution on the cyclopropane alters steric hindrance and synthetic accessibility. For example, 1-substituted derivatives (CAS 214973-83-8) are more challenging to purify due to conformational flexibility .

Functional Group Modifications

Compound Name Functional Group Impact on Reactivity Applications
This compound Boc-protected amine Facilitates amine deprotection under acidic conditions; stabilizes intermediates LSD1 inhibitors, cross-coupling reactions
tert-Butyl (2-(4-(thiophen-3-yl)benzamido)phenyl)cyclopropyl)carbamate (18a) Thiophene-3-yl substituent Enhances π-stacking and anti-LSD1 activity (IC₅₀ < 100 nM) Anti-cancer agents
tert-Butyl ((trans)-2-(3′-amino-[1,1′-biphenyl]-4-yl)cyclopropyl)carbamate Biphenyl-amino group Enables further functionalization via amide coupling Kinase inhibitors

Key Observations:

  • Boc Protection : Universal for amine protection, but removal requires acidic conditions (e.g., TFA), which may limit compatibility with acid-sensitive substrates .
  • Aryl Modifications : Thiophene or biphenyl groups (e.g., compound 18a) improve binding affinity to enzymes like LSD1, as evidenced by higher yields in inhibitory assays .

Biological Activity

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate is a synthetic organic compound with significant biological activity. Its unique structure, characterized by the presence of a tert-butyl group, a cyclopropyl moiety, and a bromophenyl group, allows it to interact with various biological targets. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C13H18BrNO2
  • Molecular Weight : 312.2 g/mol
  • CAS Number : 907196-11-6

The compound features a tert-butyl group which enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The bromophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate group is capable of forming hydrogen bonds with amino acid side chains, influencing enzyme and receptor activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity. This has been observed in protease inhibition, leading to the modulation of protein degradation processes.
  • Cell Signaling Modulation : It influences cell signaling pathways by altering the phosphorylation states of key proteins through interactions with kinases and phosphatases. This modulation can affect downstream cellular responses and gene expression.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antitumor Activity : Research indicates that this compound has potential antitumor effects, possibly through apoptosis induction in cancer cell lines.
  • Antimicrobial Properties : The presence of bromine and aromatic rings contributes to its antibacterial and antifungal properties. Studies have shown effectiveness against various microbial strains.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, although specific mechanisms remain under investigation.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds that share structural similarities with this compound.

StudyCompoundFindings
Tert-butyl carbamatesDemonstrated enzyme inhibition and modulation of protein interactions leading to altered cellular metabolism.
Related carbamate derivativesShowed significant antitumor activity in vitro against various cancer cell lines with IC50 values indicating potent effects.
Brominated compoundsExhibited notable antimicrobial activity against both bacterial and fungal strains.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate, and how are intermediates validated?

  • Methodological Answer: The compound is typically synthesized via cyclopropanation of styrene derivatives followed by carbamate protection. Key intermediates, such as 2-(4-bromophenyl)cyclopropylamine, are generated using transition-metal-catalyzed reactions (e.g., Simmons-Smith cyclopropanation). Validation involves NMR (¹H/¹³C) to confirm cyclopropane ring formation and HPLC to assess purity (>95%). For example, iodolactamization has been used to stabilize reactive intermediates in similar carbamate syntheses .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer: Store under refrigeration (2–8°C) in airtight containers to prevent moisture absorption and oxidative degradation. Avoid exposure to strong acids/bases or oxidizing agents, as the cyclopropane ring may undergo ring-opening reactions. Use inert atmospheres (N₂/Ar) during handling, and employ electrostatic discharge-safe equipment to mitigate fire risks from volatile byproducts like carbon monoxide .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H NMR (δ 1.2–1.4 ppm for tert-butyl protons; δ 6.5–7.8 ppm for aromatic protons).
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₄H₁₇BrN₂O₂: expected m/z 332.04).
  • HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Cross-validate with elemental analysis for C, H, N .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what chiral resolution methods are applicable?

  • Methodological Answer: Enantioselectivity is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-catalyzed cyclopropanation). For resolution, chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution (lipases) can separate enantiomers. A 2009 study demonstrated enantioselective synthesis of a related carbamate via iodolactamization, achieving >90% ee .

Q. What strategies mitigate the instability of the cyclopropane ring under acidic/basic conditions?

  • Methodological Answer:
  • pH Control: Maintain neutral conditions (pH 6–8) during reactions. Use buffered solutions (e.g., phosphate buffer) to avoid ring-opening.
  • Protective Groups: Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to stabilize the cyclopropane via conjugation.
  • Monitoring: Track decomposition by GC-MS or ¹H NMR; degradation products like 4-bromostyrene may form under acidic conditions .

Q. How can researchers address contradictions in reported purity levels across studies?

  • Methodological Answer: Discrepancies often arise from differing analytical methods. Standardize protocols:
  • Purity Validation: Use orthogonal methods (e.g., HPLC + ¹H NMR integration).
  • Reference Standards: Compare against certified reference materials (CRMs) from authoritative databases (PubChem, ECHA).
  • Batch Analysis: Report mean purity ± SD across ≥3 independent syntheses. For example, a 2021 study resolved inconsistencies by identifying residual solvents (e.g., DCM) via GC-MS as contaminants .

Critical Analysis of Contradictions

  • Stability vs. Reactivity: While SDSs classify the compound as stable , some studies note cyclopropane ring reactivity under UV light. Mitigate by using amber glassware and excluding photoinitiators .
  • Purity Discrepancies: Commercial batches (95% purity) may contain residual amines; repurify via column chromatography (SiO₂, EtOAc/hexane) for sensitive applications .

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